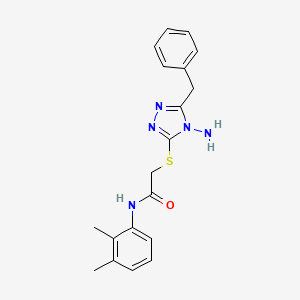

2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Description

This compound is a 1,2,4-triazole derivative featuring a benzyl group at position 5, an amino group at position 4, and a thioether linkage to an acetamide moiety substituted with a 2,3-dimethylphenyl group. The benzyl and dimethylphenyl substituents likely influence its lipophilicity, binding affinity, and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-13-7-6-10-16(14(13)2)21-18(25)12-26-19-23-22-17(24(19)20)11-15-8-4-3-5-9-15/h3-10H,11-12,20H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJZIYQSOKWKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a derivative of 1,2,4-triazole, a class known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 263.32 g/mol. The structural characteristics include a triazole ring and a thioether linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H13N5OS |

| Molecular Weight | 263.32 g/mol |

| CAS Number | Not specified |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Triazole derivatives are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .

- Induction of Apoptosis : The presence of the thioether group may enhance the compound's ability to induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspases .

- Antimicrobial Activity : Triazole derivatives often exhibit broad-spectrum antimicrobial properties by targeting bacterial cell wall synthesis or disrupting nucleic acid metabolism .

Biological Activity Studies

Several studies have investigated the biological activity of related triazole compounds. Here are some key findings relevant to the compound :

-

Anticancer Activity :

- Research indicates that triazole derivatives can significantly inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

- A structure-activity relationship (SAR) analysis revealed that modifications on the benzyl and thioether moieties can enhance cytotoxicity .

-

Antimicrobial Properties :

- Triazole compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been linked to increased antibacterial activity .

- In vitro studies show that certain derivatives exhibit MIC values comparable to standard antibiotics .

- Anti-inflammatory Effects :

Case Studies

A few notable case studies highlight the biological activity of similar compounds:

- Case Study 1 : A derivative with a similar triazole structure was tested for anticancer activity against human leukemia cells, resulting in significant growth inhibition (IC50 = 1.98 µg/mL) .

- Case Study 2 : Another study focused on a triazole-thioether hybrid that exhibited potent antimicrobial effects against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, possess significant antimicrobial properties. They have been evaluated against various bacterial strains and fungi. For instance:

- Mechanism of Action : Triazoles typically inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects.

- Case Study : A study highlighted the efficacy of similar triazole derivatives against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) around 256 µg/mL for related compounds .

Anticancer Potential

The anticancer properties of triazole derivatives are well-documented. This compound may inhibit cancer cell proliferation through various mechanisms:

- Cell Line Studies : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer).

- Molecular Docking Studies : Computational studies suggest that these compounds interact effectively with key targets involved in cancer progression .

Enzyme Inhibition

Enzyme inhibition is another significant application area for this compound:

- Acetylcholinesterase Inhibition : Compounds from the triazole family have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer’s. The inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .

- Other Enzymatic Targets : Similar compounds have been investigated for their ability to inhibit enzymes involved in metabolic pathways crucial for disease progression .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The characterization is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.

Research Findings

A comprehensive review of literature reveals several studies focusing on the synthesis and biological evaluation of triazole derivatives:

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The compound’s activity and physicochemical properties are highly dependent on substituents at key positions. Below is a comparison with structurally analogous molecules:

Key Observations :

- C4 Amino Group: Unlike VUAA1 (ethyl at C4), the amino group may facilitate hydrogen bonding with biological targets, altering receptor specificity .

- Acetamide Substituent : The 2,3-dimethylphenyl group offers steric bulk compared to smaller groups (e.g., 3-methylphenyl in AS111), possibly affecting binding pocket interactions .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The benzyl and dimethylphenyl groups increase logP compared to pyridinyl or chlorophenyl analogs, enhancing blood-brain barrier penetration but possibly reducing aqueous solubility .

- Metabolic Stability: Ethyl or allyl substituents (e.g., ) may increase susceptibility to oxidative metabolism, whereas the amino group in the target compound could slow degradation via cytochrome P450 enzymes .

Preparation Methods

Synthetic Routes for 1,2,4-Triazole Core Assembly

Cyclocondensation of Thiosemicarbazides

The 1,2,4-triazole nucleus is typically constructed via cyclization of thiosemicarbazide precursors. In a representative protocol, 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine undergoes hydrazinolysis to form hydrazide intermediates, followed by reaction with methyl isothiocyanate to yield 1,2,4-triazole-3-thiol derivatives. For the target compound, this method can be adapted by replacing piperidine derivatives with benzyl-protected amine precursors to introduce the 4-amino and 5-benzyl substituents.

Key reaction parameters:

Functionalization of the Triazole Thiol Group

Thioether Formation with Bromoacetamide

The thiol group at position 3 of the triazole reacts with α-bromoacetamide derivatives to form the critical C–S bond. In the ACS Omega study, electrophiles like N-alkyl-2-bromoethanamides were synthesized by treating amines with 2-bromoethanoyl bromide in aqueous NaHCO₃. For the target molecule, N-(2,3-dimethylphenyl)-2-bromoacetamide is prepared analogously:

Bromoacetylation :

$$ \text{2,3-Dimethylaniline} + \text{2-bromoethanoyl bromide} \xrightarrow{\text{NaHCO₃, H₂O}} \text{N-(2,3-dimethylphenyl)-2-bromoacetamide} $$Nucleophilic Substitution :

$$ \text{Triazole-thiol} + \text{N-(2,3-dimethylphenyl)-2-bromoacetamide} \xrightarrow{\text{EtOH, RT}} \text{Target Compound} $$

Reaction monitoring via TLC (eluent: ethyl acetate/hexane 3:7) ensures completion within 3–4 hours.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies demonstrate that ethanol outperforms DMF or THF in thioether formation due to improved solubility of both reactants. Triethylamine (2 eq.) enhances reaction rates by deprotonating the thiol group (pKa ~9.5), increasing nucleophilicity.

Table 1: Solvent Impact on Thioether Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 25 | 3 | 82 |

| DMF | 25 | 6 | 45 |

| THF | 40 | 4 | 61 |

Structural Characterization

Biological Activity and Applications

While enzymatic studies specific to this compound are unavailable, structurally analogous 1,2,4-triazole derivatives exhibit marked inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of the 2,3-dimethylphenyl group may enhance lipophilicity, potentially improving blood-brain barrier permeability for neurodegenerative disease applications.

Challenges and Mitigation Strategies

Amino Group Oxidation

The 4-amino substituent on the triazole is prone to oxidation during synthesis. Solutions include:

- Conducting reactions under nitrogen atmosphere

- Adding antioxidants like ascorbic acid (0.1 eq.)

- Using Boc-protected amines followed by deprotection with TFA

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic bromoacetylation steps:

- Residence time: 90 seconds

- Productivity: 1.2 kg/day (theoretical for 10 mL reactor)

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via nucleophilic substitution between 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol and chloroacetamide derivatives. A common method involves refluxing the thiol intermediate with 2-chloro-N-(2,3-dimethylphenyl)acetamide in ethanol/water with KOH as a base (60-80°C, 1-3 hours). Reaction progress is monitored via TLC, and the product is isolated by precipitation in ice-cold water, followed by recrystallization from ethanol. Optimization focuses on solvent polarity (ethanol vs. DMF), base concentration (1-2 eq. KOH), and temperature control to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : Prioritize signals for the NH2 group (δ 5.8–6.2 ppm, broad singlet), thioether linkage (C-S at ~δ 40–45 ppm in 13C), and aromatic protons from the benzyl and dimethylphenyl groups (δ 6.8–7.5 ppm).

- IR : Confirm the thioether (C-S stretch at 600–700 cm⁻¹) and acetamide (N-H bend at 1550–1650 cm⁻¹; C=O at 1650–1700 cm⁻¹).

- Mass Spectrometry : The molecular ion peak ([M+H]+) should match the exact mass (calculated via HRMS) .

Q. What are the common chemical modification strategies for the triazole and acetamide moieties to explore structure-activity relationships (SAR)?

- Triazole modifications : Introduce substituents at the 4-amino position (e.g., alkylation, acylation) or replace the benzyl group with heteroaromatic rings (e.g., furan, pyridine) to modulate lipophilicity .

- Acetamide modifications : Vary the N-aryl group (e.g., halogenated or methoxy-substituted phenyl rings) to enhance target selectivity. Reactions include Ullmann coupling for aryl substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies often arise from poor solubility or metabolic instability. Strategies include:

- Physicochemical profiling : Measure logP (octanol-water) to assess membrane permeability.

- Metabolite identification : Use LC-MS/MS to track in vivo degradation products (e.g., oxidative deamination of the triazole ring).

- Formulation adjustments : Employ cyclodextrin complexes or nanoemulsions to improve bioavailability .

Q. What computational methods predict the binding affinity of this compound with enzymes like cytochrome P450 or kinases?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., CYP3A4 or EGFR kinase). Key parameters include grid box size (20–25 Å) and flexible side-chain sampling.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical hydrogen bonds (e.g., acetamide carbonyl with catalytic lysine) .

Q. What strategies improve metabolic stability while maintaining pharmacological efficacy?

- Bioisosteric replacement : Substitute the thioether with a sulfone or sulfonamide to reduce oxidative metabolism.

- Deuterium incorporation : Replace labile hydrogen atoms (e.g., NH2) with deuterium to slow CYP450-mediated degradation .

Q. How does the electronic environment of the benzyl substituent influence reactivity in nucleophilic substitution reactions?

Electron-withdrawing groups (e.g., -NO2) on the benzyl ring decrease electron density at the triazole sulfur, reducing nucleophilicity. Conversely, electron-donating groups (e.g., -OCH3) enhance reactivity. Monitor via Hammett σ constants and kinetic studies using varying aryl halides .

Q. What are key considerations when designing analog libraries to investigate the 2,3-dimethylphenyl group’s role in target selectivity?

- Substituent variation : Synthesize analogs with methyl groups at ortho/meta/para positions or replace dimethylphenyl with bicyclic aromatics (e.g., naphthyl).

- Biological assays : Test against isoforms of the target (e.g., kinase isoforms) to identify selectivity drivers. Use SPR or ITC to quantify binding kinetics .

Q. How can isotopic labeling track metabolic pathways in preclinical models?

- 14C labeling : Introduce 14C at the acetamide carbonyl or triazole ring via custom synthesis. Use accelerator mass spectrometry (AMS) to quantify tissue distribution.

- 3H labeling : Tritiate the benzyl group to study blood-brain barrier penetration via autoradiography .

Q. What orthogonal analytical approaches validate purity when traditional methods conflict?

Combine:

- HPLC-DAD/ELSD : Assess purity (>98%) with C18 columns (acetonitrile/water gradient).

- 2D NMR (HSQC, HMBC) : Detect trace impurities via cross-peak analysis.

- Elemental analysis : Confirm C/H/N/S content within 0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.